molecular formula C8H16N2O B137197 3-(Aminomethyl)quinuclidin-3-ol CAS No. 128200-13-5

3-(Aminomethyl)quinuclidin-3-ol

Cat. No. B137197
M. Wt: 156.23 g/mol
InChI Key: UONKGCZCROZZCD-UHFFFAOYSA-N
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Description

3-(Aminomethyl)quinuclidin-3-ol, also known as 3-Quinuclidinol, is a heterocyclic compound . It is also known by other names such as 1-Azabicyclo[2.2.2]octan-3-ol and 3-Hydroxyquinuclidine . The empirical formula of this compound is C7H13NO . It is a valuable compound for the production of various pharmaceuticals .


Synthesis Analysis

The synthesis of 3-(Aminomethyl)quinuclidin-3-ol involves the use of butyrylcholinesterase (BChE) as a biocatalyst in a preparative kinetic resolution of enantiomers . The ®-enantiomers of the prepared esters are much better substrates for the enzyme than (S)-enantiomers . Introduction of a bromine atom or a methyl group in the meta or para position of the benzyl moiety results in a considerable improvement of the stereoselectivity .


Molecular Structure Analysis

The molecular weight of 3-(Aminomethyl)quinuclidin-3-ol is 127.18 . The structure of this compound has been verified by mass spectrometry . The InChI key of this compound is IVLICPVPXWEGCA-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-(Aminomethyl)quinuclidin-3-ol has been used as a chiral building block for many antimuscarinic agents . It has also been used in chemoselective α−iodination of various simple and multi-functionalised acrylic esters via the Morita-Baylis-Hillman protocol . It serves as a reagent for the cleavage of β-keto and vinylogous β-keto esters .


Physical And Chemical Properties Analysis

The melting point of 3-(Aminomethyl)quinuclidin-3-ol is 220-223°C . The SMILES string of this compound is OC1CN2CC[C@H]1CC2 .

Scientific Research Applications

Biocatalytic Production of Chiral Quinuclidin-3-ols

A study by Primožič et al. (2012) explored a biocatalytic method for producing chiral quinuclidin-3-ols, recognizing their significance as intermediates in preparing physiologically active compounds. The research utilized butyrylcholinesterase as a biocatalyst in the kinetic resolution of enantiomers, achieving high yields and enantiopurity of optically pure quinuclidin-3-ols (Primožič, Bolant, Ramić, & Tomić, 2012).

Antiarrhythmic Potential

Research by Bodarenko et al. (1978) synthesized N-acyl derivatives of 3-aminoquinuclidine, including 3-(aminomethyl)quinuclidin-3-ol, to evaluate their antiarrhythmic activity. This study highlights the potential of these compounds in the development of antiarrhythmic drugs (Bodarenko, Zaitseva, Mikhlina, Mashkovskii, & Yakhontov, 1978).

Cholinesterase Interaction Studies

Bosak et al. (2005) synthesized enantiomers of quinuclidin-3-ol and their derivatives to study interactions with human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase. Their findings contribute to understanding the stereoselectivity of these enzymes towards chiral quinuclidin-3-ol derivatives (Bosak, Primožič, Oršulić, Tomić, & Simeon-Rudolf, 2005).

Muscarinic Antagonistic Properties

Nilsson et al. (1995) prepared 3-heteroaryl-substituted quinuclidin-3-ol derivatives to evaluate their muscarinic and antimuscarinic properties. This study contributes to the understanding of the structure-affinity relationships in these compounds, offering insights for the development of muscarinic antagonists (Nilsson, Sundquist, Johansson, Nordvall, Glas, Nilvebrant, & Hacksell, 1995).

Heterocyclic α-Aminonitriles Synthesis

Mikhlina, Vorob'eva, and Rubtsov (1970) investigated the formation of 3-cyano-3-tert-aminoquinuclidines from quinuclidine-3-one cyanohydrin, leading to derivatives like 3-aminomethyl-3-tert-aminoquinuclidines. Their research provides valuable insights into the synthetic pathways and properties of these heterocyclic compounds (Mikhlina, Vorob'eva, & Rubtsov, 1970).

Potential in Radiation Therapy and Hyperthermia

Sonar et al. (2007) identified 3-heteroaryl-substituted quinuclidin-3-ols as potent thermal sensitizers, suggesting their use in enhancing the efficacy of radiation therapy when combined with hyperthermia. This finding is crucial for potential cancer treatments (Sonar, Reddy, Sekhar, Sasi, Freeman, & Crooks, 2007).

Safety And Hazards

3-(Aminomethyl)quinuclidin-3-ol is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONKGCZCROZZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)quinuclidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Cook, FC Zusi, IM McDonald, D King… - Journal of Medicinal …, 2016 - ACS Publications
The design and synthesis of a series of quinuclidine-containing spirooxazolidines (“spiroimidates”) and their utility as α7 nicotinic acetylcholine receptor partial agonists are described. …
Number of citations: 14 pubs.acs.org

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